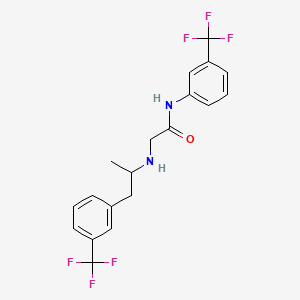

2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(m-trifluoromethylphenyl)acetamide

Description

Properties

CAS No. |

47594-08-1 |

|---|---|

Molecular Formula |

C19H18F6N2O |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |

InChI |

InChI=1S/C19H18F6N2O/c1-12(8-13-4-2-5-14(9-13)18(20,21)22)26-11-17(28)27-16-7-3-6-15(10-16)19(23,24)25/h2-7,9-10,12,26H,8,11H2,1H3,(H,27,28) |

InChI Key |

JPLZUFMZVXPQBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(m-trifluoromethylphenyl)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Trifluoromethyl groups : Known for enhancing lipophilicity and metabolic stability.

- Amine functionality : Implicates potential interactions with neurotransmitter systems.

Anticonvulsant Activity

Research indicates that derivatives of similar structures exhibit anticonvulsant properties, particularly in animal models. For instance, studies have shown that compounds with trifluoromethyl substitutions demonstrated notable efficacy in maximal electroshock (MES) seizure models.

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity (Rotarod Test) |

|---|---|---|---|

| Compound A | 100 | 70 | No |

| Compound B | 300 | 50 | Yes |

| 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(m-trifluoromethylphenyl)acetamide | TBD | TBD | TBD |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of structurally related compounds against various cancer cell lines. The presence of trifluoromethyl groups has been linked to enhanced anticancer activity, particularly against breast cancer cell lines.

Table 2: Cytotoxicity Assessment Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MDA-MB-231 (Breast) | 35 |

| Compound D | PC3 (Prostate) | 45 |

| 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(m-trifluoromethylphenyl)acetamide | TBD |

The biological activity of the compound may be attributed to its interaction with various molecular targets:

- Voltage-gated sodium channels : Similar compounds have shown binding affinity to these channels, suggesting a mechanism for anticonvulsant effects.

- Kinase inhibition : Some derivatives exhibit inhibitory effects on kinases involved in cancer progression, leading to apoptosis in malignant cells.

Case Studies

- Anticonvulsant Screening : In a study assessing new derivatives, several compounds were tested for their protective effects in MES models. The results indicated that structural modifications significantly influenced their activity profiles.

- Cytotoxicity Trials : A series of fluorinated derivatives were evaluated for anticancer properties. Notably, those with trifluoromethyl substitutions exhibited superior activity against specific cancer types compared to their non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related acetamide derivatives:

Key Findings:

Structural vs. Functional Analogues: The target compound’s dual trifluoromethyl groups distinguish it from simpler acetamides like phenacetin, which lacks halogenation .

Toxicity Profile: The pyridinyl analog (CAS 73623-27-5) exhibits an LD₅₀ of 650 mg/kg, similar to alachlor (rat oral LD₅₀ = 930–1350 mg/kg) but higher than phenacetin (rat oral LD₅₀ = 1650 mg/kg) .

Patent-Based Derivatives :

- The benzothiazole-containing acetamides (e.g., EP3348550A1) prioritize heterocyclic cores for target specificity, contrasting with the target compound’s purely aromatic design . This highlights divergent strategies in optimizing acetamide scaffolds for pharmaceuticals versus agrochemicals.

Research Implications and Gaps

- Pharmacokinetic Data: No evidence addresses the target compound’s absorption, distribution, or metabolism. Comparative studies with its pyridinyl analog (CAS 73623-27-5) could clarify the impact of the m-trifluoromethylphenyl group on bioavailability .

- Environmental Impact : Unlike alachlor, the environmental fate of trifluoromethylated acetamides remains unstudied, warranting investigation into degradation pathways and ecotoxicity .

Preparation Methods

Synthesis of Alpha-Methyl-m-trifluoromethylphenethylamine

This intermediate can be synthesized by:

- Starting from m-trifluoromethylbenzaldehyde, which undergoes an asymmetric reduction or reductive amination to introduce the alpha-methylphenethylamine side chain.

- The trifluoromethyl group is introduced via trifluoromethylation reactions or by using commercially available trifluoromethyl-substituted aromatic precursors.

Preparation of m-Trifluoromethylphenyl Acetamide Derivative

The acetamide portion bearing the m-trifluoromethylphenyl substituent is typically prepared by:

- Reacting m-trifluoromethylaniline with chloroacetyl chloride or bromoacetyl bromide to form the corresponding haloacetamide.

- Subsequent nucleophilic substitution or amidation reactions yield the desired acetamide intermediate.

Amide Bond Formation

The critical step in the preparation is the coupling of the alpha-methyl-m-trifluoromethylphenethylamine with the m-trifluoromethylphenyl-substituted acetamide precursor. This can be achieved by:

- Using coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation under mild conditions.

- Alternatively, direct amidation under microwave irradiation has been reported in related compounds, enhancing reaction rates and yields.

Example Procedure (Adapted from Related Amide Syntheses)

A representative procedure for amide formation akin to this compound involves:

- Dissolving the amine (alpha-methyl-m-trifluoromethylphenethylamine) and the acetamide precursor in an appropriate solvent such as n-butanol or methanol.

- Adding a base such as N,N-diisopropylethylamine (DiPEA) to neutralize generated acids.

- Heating the reaction mixture under microwave irradiation at approximately 160 °C for 4–8 hours to promote coupling.

- Monitoring the reaction progress by LC-MS or TLC.

- Purifying the product by silica gel chromatography or preparative HPLC.

- Isolating the pure compound as the free base or as a salt (e.g., trifluoroacetic acid salt).

Purification and Characterization

- Purification typically involves column chromatography with gradients of ethyl acetate and pentane or hexane.

- Characterization is conducted by NMR (¹H and ¹³C), HRMS, and melting point determination.

- High purity (>95%) is achievable with optimized reaction and purification conditions.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amine intermediate synthesis | m-Trifluoromethylbenzaldehyde + reductive amination reagents | Room temp to reflux | Several hours | Variable | Control of stereochemistry important |

| Acetamide precursor formation | m-Trifluoromethylaniline + haloacetyl halide + base | 0–90 °C | 3–4 hours | High | Ester or amide intermediates formed |

| Amide coupling | Amine + acetamide precursor + DiPEA + microwave | 160 °C (microwave) | 4–8 hours | 50–70 | Microwave irradiation enhances rate |

| Purification | Silica gel chromatography or HPLC | Ambient | - | - | Gradient elution with EtOAc/pentane |

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction times and improves yields in amide bond formation involving sterically hindered or electron-withdrawing groups such as trifluoromethyl.

- The trifluoromethyl substituents on the aromatic rings influence the electronic properties, potentially affecting the reactivity of intermediates and requiring careful optimization of reaction conditions.

- Use of bases like DiPEA is essential to neutralize acids formed during coupling and to drive the reaction to completion.

- Purification by chromatography is necessary to remove side products and unreacted starting materials, ensuring high purity for biological or further synthetic applications.

Q & A

Q. Advanced

- Trifluoromethyl positioning : Moving the trifluoromethyl group to ortho or para positions alters lipophilicity and receptor binding. Computational tools (e.g., molecular docking) predict interactions with targets like monoamine transporters .

- Amide substituents : Replacing the m-trifluoromethylphenyl group with pyridyl or thienyl rings improves solubility and metabolic stability. In vitro assays (e.g., microsomal stability tests) validate these changes .

What in vitro and in vivo models are appropriate for assessing its therapeutic potential?

Q. Advanced

- In vitro :

- Receptor binding assays : Radioligand displacement studies using H-labeled ligands (e.g., for serotonin receptors) .

- Cellular uptake assays : Fluorescence-based monitoring of neurotransmitter reuptake inhibition .

- In vivo :

- Rodent behavioral models : Forced swim test (FST) for antidepressant activity or locomotor activity tests for stimulant effects .

How do computational studies contribute to understanding its mechanism of action?

Q. Advanced

- Molecular docking : Predicts binding affinity to targets like the serotonin transporter (SERT) by simulating interactions with the trifluoromethyl and acetamide moieties .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) to identify critical residues for binding .

What protocols ensure stability during storage and handling?

Q. Basic

- Storage conditions : Lyophilized powder stored at -20°C under inert gas (argon) prevents hydrolysis of the acetamide group .

- Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC to detect impurities .

How can researchers validate the compound’s selectivity across related biological targets?

Q. Advanced

- Panel screening : Test against a broad receptor panel (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target effects .

- Kinetic assays : Surface plasmon resonance (SPR) measures binding kinetics (k/k) to distinguish between specific and nonspecific interactions .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Flow chemistry : Continuous synthesis reduces batch variability and improves heat management in large-scale reactions .

- Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.